Cas no 2171418-69-0 (3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)

3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid
- EN300-1515434
- 2171418-69-0
- 3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid
-
- Inchi: 1S/C26H30N2O5/c1-3-22(23(29)28-14-13-26(4-2,16-28)24(30)31)27-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,32)(H,30,31)/t22-,26?/m1/s1
- InChI Key: MRQSXBBRUYOTCD-FPSALIRRSA-N
- SMILES: OC(C1(CC)CN(C([C@@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 95.9Ų
3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515434-1.0g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1515434-0.1g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1515434-100mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1515434-0.25g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1515434-2.5g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1515434-50mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1515434-500mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1515434-5000mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1515434-5.0g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1515434-10.0g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2171418-69-0 | 10g |
$14487.0 | 2023-06-05 |
3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid Related Literature
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
Additional information on 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid
Introduction to 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid (CAS No. 2171418-69-0)
3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid, identified by its CAS number 2171418-69-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core, an amino acid-like side chain, and a fluorinated aromatic moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The structural composition of 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid is meticulously designed to interact with biological targets in a highly specific manner. The pyrrolidine ring, a common scaffold in many bioactive molecules, provides a stable backbone that can be further modified to enhance binding affinity and selectivity. The (9H-fluoren-9-yl)methoxycarbonyl group, a fluorinated aromatic component, is particularly noteworthy due to its ability to modulate the electronic properties of the molecule, potentially improving its pharmacokinetic profile. This group has been extensively studied for its role in enhancing metabolic stability and reducing susceptibility to enzymatic degradation.
The amino and carboxylic acid functional groups in the molecule contribute to its versatility in chemical modifications. These groups can be readily incorporated into peptide mimetics or used as anchors for further derivatization, enabling the synthesis of complex derivatives with tailored biological activities. In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved stability and bioavailability. The compound’s structure aligns well with this trend, offering a scaffold that can be modified to mimic peptide sequences while avoiding their limitations.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid and biological targets. These studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in various disease pathways. For instance, preliminary computational analyses suggest that it may interact with enzymes such as kinases and proteases, which are implicated in cancer progression and inflammatory disorders. The precise binding interactions predicted by these models provide valuable insights for the rational design of more potent and selective inhibitors.
In vitro studies have begun to elucidate the pharmacological properties of 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid. Initial experiments have demonstrated its ability to modulate the activity of target enzymes with high specificity. The fluorinated aromatic group appears to play a crucial role in these interactions, contributing to favorable binding affinities and reduced off-target effects. Additionally, the compound exhibits promising pharmacokinetic characteristics, including good solubility and stability under physiological conditions. These properties make it an attractive candidate for further development into a therapeutic agent.
The synthesis of 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of the molecule. These methods not only enhance efficiency but also allow for precise functionalization at key positions within the structure.
The potential applications of 3-ethyl-1-(2R)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanoylpyrrolidine}-3-carboxylic acid extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including biologics and conjugates. The fluorinated aromatic group can serve as a handle for further modifications, enabling the creation of novel compounds with enhanced biological activities. This versatility underscores the importance of investing in research that explores new chemical entities like this one.
As our understanding of disease mechanisms continues to evolve, so does our need for innovative therapeutic strategies. Compounds like 3ethyl1(2R)22{(9Hfluorenylmethoxycarbonylamino}butanoylpyrrolidine}-3carboxylic acid (CAS No 2171418690) hold great promise for addressing unmet medical needs. By leveraging cutting-edge synthetic methods and computational tools we can accelerate the discovery process leading to more effective treatments for patients worldwide This underscores why continued investment in pharmaceutical research is essential not only for advancing medical science but also for improving human health outcomes
2171418-69-0 (3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid) Related Products
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)




